3,3,5-Trimethylcyclohexanone
Overview
Description
3,3,5-Trimethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones, which are ketones with a six-membered ring structure. This particular compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the cyclohexanone ring.
Synthesis Analysis
The synthesis of 3,3,5-trimethylcyclohexanone can be approached through various methods. One such method involves the reactions of the ketone with Grignard reagents, as described in paper , where the ketone reacts with different alkyl magnesium halides to yield products with the same relative configuration. Another approach is the polychlorination and dehydrochlorination of commercially available ketones, followed by hydrolysis, as mentioned in paper . This method provides an efficient procedure for synthesizing the compound starting from related cyclopentanones and cyclohexanones.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3,3,5-trimethylcyclohexanone, they do provide insights into related compounds. For instance, paper discusses the molecular structure of a hexamethylated cyclohexane derivative, which adopts a distorted twist-boat conformation. This information can be extrapolated to suggest that 3,3,5-trimethylcyclohexanone may also exhibit conformational flexibility due to the steric hindrance of the methyl groups.
Chemical Reactions Analysis
The reactivity of 3,3,5-trimethylcyclohexanone with various reagents has been explored in several studies. Paper details the product consistency when the ketone reacts with different Grignard reagents, indicating a specific reactivity pattern. Additionally, paper explores the reactivity of a related compound, 3,5-diaryl cyclohexanone, which leads to the formation of various spiro cyclohexanes, suggesting that 3,3,5-trimethylcyclohexanone may also participate in similar reactions to form complex structures.
Physical and Chemical Properties Analysis
Scientific Research Applications
Biological Transformations
3,3,5-Trimethylcyclohexanone undergoes biological transformations, such as stereoselective reduction by the fungus Glomerella cingulata, yielding cis- and trans-3,3,5-trimethylcyclohexanols and isophrone as minor products (Okamura, Kameoka, & Miyazawa, 2001).
Renewable High-Density Fuel Synthesis
This compound is used in synthesizing renewable high-density fuels, serving as an intermediate in a multi-step process starting from isophorone and yielding fuel components like 1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane (Wang et al., 2017).
Pharmaceutical and Organic Solvent Applications
It is significant in pharmaceuticals and as an organic solvent. The selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone has been extensively studied for industrial applications (Xu et al., 2021).
Grignard Reagent Reactions
The compound reacts with various Grignard reagents, leading to products with specific configurations, important in asymmetric synthesis (Landor, O'Connor, Tatchell, & Blair, 1973).
Alternative Synthesis Methods
Efficient synthesis methods for related compounds, like 3,3,5-trimethyl-1,2,4-cyclopentanetrione, have been developed using 3,3,5-trimethylcyclohexanone as a starting material (Buyck et al., 1981).
Catalytic Hydrogenation Research
Catalytic hydrogenation of isophorone over various noble metal catalysts, including the conversion to 3,3,5-trimethylcyclohexanone, has been examined in different solvent conditions (Sato et al., 2004).
Enantioselective Hydrogenation
Studies have shown the enantioselective hydrogenation of isophorone and kinetic resolution of 3,3,5-trimethylcyclohexanone over palladium catalysts in the presence of (S)-proline (Li et al., 2008).
Photoreduction Studies
The photoreduction of 3,3,5-trimethylcyclohexanone by 2-propanol has been explored, providing insights into the reaction mechanisms and quantum yield variations (Despax et al., 1977).
Mannich Condensation
Mannich condensation of 3,3,5-trimethylcyclohexanone and its oxime has been investigated, highlighting the reaction patterns with paraformaldehyde and dimethylamine or benzylamine hydrochloride (Koval’skaya, Kozlov, & Tkachev, 2005).
Lewis Acid Influence on Hydrogenation Selectivity
Research on improving selectivity in hydrogenation processes of isophorone using Lewis acids highlights advancements in organic solvent and pharmaceutical intermediate production (Hou et al., 2018).
Oxidation to Linear Dicarboxylic Acids
Oxidation of 3,3,5-trimethylcyclohexanone with air over synthetic carbons to produce linear dicarboxylic acids has potential applications in polymer synthesis (Gauthard et al., 2005).
Safety And Hazards
3,3,5-Trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction7. It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition8.
Future Directions
The future directions of 3,3,5-Trimethylcyclohexanone are not explicitly mentioned in the search results. However, it is noted that 3,3,5-Trimethylcyclohexanone plays a vital role as a pharmaceutical intermediate and a precursor to fuel, and can be used as a solvent for lacquers, varnishes, paints, vinyl resins, and other coatings5. This suggests potential future applications in these areas.
properties
IUPAC Name |
3,3,5-trimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044996 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Cyclohexanone, 3,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3,5-Trimethylcyclohexanone | |
CAS RN |
873-94-9 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 3,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-trimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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